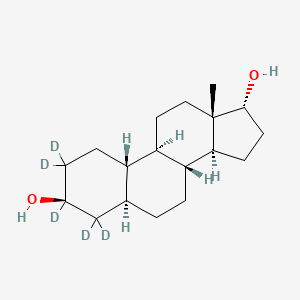
5Alpha-Estrane-3Beta,17Alpha-diol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5Alpha-Estrane-3Beta,17Alpha-diol-d5 is a synthetic steroid compound, often used in biochemical research. It is a deuterated form of 5Alpha-Estrane-3Beta,17Alpha-diol, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5Alpha-Estrane-3Beta,17Alpha-diol-d5 typically involves the introduction of deuterium atoms into the parent compound, 5Alpha-Estrane-3Beta,17Alpha-diol. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production methods are designed to meet the stringent requirements of research-grade chemicals .
Chemical Reactions Analysis
Types of Reactions
5Alpha-Estrane-3Beta,17Alpha-diol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Scientific Research Applications
5Alpha-Estrane-3Beta,17Alpha-diol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques to study steroid metabolism and pathways.
Biology: Employed in studies of hormone regulation and receptor interactions, particularly in the context of androgen and estrogen signaling.
Medicine: Investigated for its potential role in the development of new therapeutic agents targeting hormone-related disorders.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving steroid chemistry
Mechanism of Action
The mechanism of action of 5Alpha-Estrane-3Beta,17Alpha-diol-d5 involves its interaction with specific molecular targets, such as hormone receptors. It acts as a ligand for androgen and estrogen receptors, modulating their activity and influencing downstream signaling pathways. This modulation can affect various physiological processes, including gene expression, cell proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
5Alpha-Estrane-3Beta,17Beta-diol: A closely related compound with similar chemical properties but different biological activity.
5Alpha-Androstane-3Beta,17Alpha-diol: Another similar compound with androgenic activity and implications in hormone regulation.
17Alpha-Ethyl-5Beta-Estrane-3Alpha,17Beta-diol: A related compound used as a biological marker for the abuse of certain growth promoters
Uniqueness
5Alpha-Estrane-3Beta,17Alpha-diol-d5 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring precise isotopic labeling. This characteristic allows for more accurate tracking and analysis of metabolic pathways and chemical reactions .
Properties
Molecular Formula |
C18H30O2 |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-13-methyl-5,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,17+,18-/m0/s1/i3D2,10D2,12D |
InChI Key |
QNKATSBSLLYTMH-NGEQOMPQSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@H]4O)C)([2H])[2H])O |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















